3,5-Bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde

Description

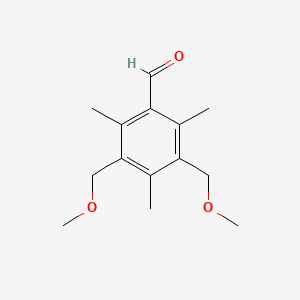

3,5-Bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde is a polysubstituted benzaldehyde derivative characterized by a benzene ring with three methyl groups (at positions 2, 4, and 6), two methoxymethyl groups (-CH₂OCH₃, at positions 3 and 5), and an aldehyde functional group (at position 1). Its molecular formula is C₁₆H₂₀O₃, with a molecular weight of 272.33 g/mol. The methoxymethyl substituents introduce steric bulk and polarity, enhancing solubility in organic solvents like dichloromethane (CH₂Cl₂) and dimethylformamide (DMF), as evidenced by its use in multi-step syntheses involving carbazole-based phenol coupling and porphyrin formation .

This compound serves as a critical intermediate in synthesizing complex molecules, such as porphyrin derivatives for optoelectronic materials . Its stability under anhydrous conditions and compatibility with reagents like BF₃·OEt₂ further highlight its utility in demanding reaction environments .

Properties

IUPAC Name |

3,5-bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-9-12(6-15)10(2)14(8-17-5)11(3)13(9)7-16-4/h6H,7-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBNIBNNZOOPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1COC)C)C=O)C)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401703 | |

| Record name | 3,5-bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135779-02-1 | |

| Record name | 3,5-bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde typically involves the reaction of 3,5-bis(methoxymethyl)-4-bromobenzaldehyde with appropriate reagents under controlled conditions. One common method is the Adler condensation reaction, which involves the use of p-tolylaldehyde and pyrrole to form an AB3-type tetraphenylporphyrin . This reaction is carried out under specific conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The methoxymethyl and trimethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3,5-Bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde typically involves the reaction of trimethylbenzaldehyde with methoxymethyl chloride in the presence of a base. This compound serves as an important precursor for various derivatives that exhibit enhanced biological activities.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its methoxymethyl groups provide reactive sites for further functionalization, making it a valuable building block in organic chemistry.

Pharmaceutical Applications

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

- A study demonstrated that a derivative showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation.

Antibacterial Properties : Similar compounds have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents based on this compound's structure.

Material Science

The compound can be used in the formulation of specialty polymers and resins due to its unique chemical structure. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties such as thermal stability and chemical resistance.

Study 1: Anticancer Efficacy

A recent investigation focused on the effects of a derivative of this compound on MDA-MB-231 breast cancer cells. The results showed:

- IC50 Value : Approximately 0.126 μM

- Selectivity : The compound demonstrated selective toxicity towards cancer cells compared to non-cancerous cells.

Study 2: Antibacterial Activity

Another study evaluated the antibacterial properties of similar derivatives:

- Effectiveness Against Bacteria : Significant inhibition was observed against Gram-positive bacteria with moderate effects on Gram-negative strains like E. coli.

Mechanism of Action

The mechanism of action of 3,5-Bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,5-bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde can be contextualized against related benzaldehyde derivatives (Table 1).

Table 1: Comparative Analysis of Substituted Benzaldehyde Derivatives

Key Differences and Implications

Substituent Effects on Reactivity: The methoxymethyl groups in the target compound enhance nucleophilicity at the benzylic positions, enabling efficient coupling with carbazole-based phenols . In contrast, 2,4,6-trimethylbenzaldehyde lacks ether linkages, limiting its utility in etherification reactions but favoring Friedel-Crafts alkylation or trimerization . 3,4,5-Trimethoxybenzaldehyde exhibits electron-donating methoxy groups, activating the aldehyde toward nucleophilic addition but reducing steric hindrance compared to methoxymethyl substituents .

Physical Properties: The methoxymethyl groups increase molecular weight and polarity, improving solubility in polar aprotic solvents (e.g., DMF) relative to the nonpolar 2,4,6-trimethylbenzaldehyde. However, 3,4,5-trimethoxybenzaldehyde has higher oxygen content (O₄ vs. O₃), leading to higher melting points and crystallinity .

2,4,6-Trimethylbenzaldehyde is preferred in water-insensitive reactions (e.g., hexatriene formation) due to its hydrophobic methyl groups , while 3-methoxy-4-methylbenzaldehyde is tailored for pharmaceutical intermediates requiring moderate steric effects .

Biological Activity

3,5-Bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

This compound features two methoxymethyl groups attached to a trimethylbenzaldehyde framework, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals.

- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may inhibit the proliferation of cancer cells.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : It could interact with cell membranes, affecting permeability and leading to cell death in pathogens or cancer cells.

- Signal Transduction Modulation : The compound might modulate signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones for Gram-positive bacteria compared to Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 8 |

| Bacillus subtilis | 12 |

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,5-Bis(methoxymethyl)-2,4,6-trimethylbenzaldehyde?

- Methodology : The compound can be synthesized via sequential Friedel-Crafts alkylation of 2,4,6-trimethylbenzaldehyde. Methoxymethyl groups are introduced at positions 3 and 5 using methoxymethyl chloride (or similar reagents) in the presence of Lewis acids like AlCl₃ or FeCl₃. Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side reactions such as over-alkylation or demethylation .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification typically involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns and methoxymethyl/methyl group integration. Aromatic protons in the 6.5–7.5 ppm range and methoxy signals near 3.3 ppm are diagnostic .

- IR : Stretching frequencies for aldehyde (≈1700 cm⁻¹) and ether (≈1100 cm⁻¹) groups validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Q. How does steric hindrance from the methoxymethyl and methyl groups influence reactivity?

- Methodology : Steric effects reduce electrophilic substitution reactivity at the benzaldehyde core. Computational studies (e.g., DFT) model spatial constraints and electronic effects. For example, methoxymethyl groups increase electron density at adjacent positions, directing further functionalization to meta or para sites .

Advanced Research Questions

Q. How can contradictory data on reaction yields in literature be resolved?

- Methodology :

- Reproducibility Checks : Verify reported conditions (e.g., solvent purity, catalyst aging). For example, trace moisture in AlCl₃ can deactivate the catalyst, reducing yields .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., di- or tri-substituted derivatives). Adjust stoichiometry or reaction time to suppress undesired pathways .

- Statistical Design : Employ factorial experiments to isolate variables (e.g., temperature vs. catalyst loading) .

Q. What computational strategies predict the compound’s electronic properties for materials science applications?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electron transport potential. For example, methoxymethyl groups in ZnOP (a related porphyrin) enhance exciton diffusion via self-assembly .

- Molecular Dynamics (MD) : Simulate self-assembly behavior in solvents (e.g., chloroform vs. DMSO) to guide experimental design .

Q. How does this compound perform as a precursor in supramolecular chemistry?

- Methodology :

- Coordination Studies : Test metal-binding affinity (e.g., Zn²⁺) using UV-Vis titration. The methoxymethyl groups act as electron donors, facilitating coordination-driven self-assembly .

- X-ray Crystallography : Resolve crystal structures to confirm stacking motifs and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .

Key Challenges and Solutions

- Regioselectivity in Functionalization : Steric hindrance limits substitution to specific positions. Use directing groups (e.g., –NO₂) temporarily to guide reactions .

- Stability Under Acidic Conditions : The aldehyde group is prone to oxidation. Store under inert atmosphere and avoid strong acids during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.